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molecular formula C7H9F3N2 B3021329 1-Ethyl-5-methyl-3-(trifluoromethyl)pyrazole CAS No. 128694-64-4

1-Ethyl-5-methyl-3-(trifluoromethyl)pyrazole

Cat. No. B3021329
M. Wt: 178.15 g/mol
InChI Key: GAPUAVPXVZVBIP-UHFFFAOYSA-N
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Patent
US05763359

Procedure details

A solution of 25.0 g (grams) (167 mmol) (millimoles) of ethylhydrazine oxalate in 50 mL (milliliters) of ethanol was added to a solution of 25.0 g (162 mmol) of 1,1,1-trifluoro-2,4-pentanedione in 200 mL of ethanol at ambient temperature with stirring. The mixture was heated to reflux with stirring for 18 hours and was then allowed to cool. The volatile components were removed by evaporation under reduced pressure and the residue obtained was taken up in 150 mL, of dichloromethane. The resulting solution was washed twice with 100 mL portions of water, dried over magnesium sulfate, filtered, and concentrated by evaporation under reduced pressure to obtain 19.1 g (66 percent of theory) of the title compound as an amber oil
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=O)C(O)=O.[CH2:7]([NH:9][NH2:10])[CH3:8].[F:11][C:12]([F:20])([F:19])[C:13](=O)[CH2:14][C:15](=O)[CH3:16].ClCCl>C(O)C>[CH2:7]([N:9]1[C:15]([CH3:16])=[CH:14][C:13]([C:12]([F:20])([F:19])[F:11])=[N:10]1)[CH3:8] |f:0.1|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C(=O)O)(=O)O.C(C)NN
Name
Quantity
25 g
Type
reactant
Smiles
FC(C(CC(C)=O)=O)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
with stirring for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The volatile components were removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue obtained
WASH
Type
WASH
Details
The resulting solution was washed twice with 100 mL portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)N1N=C(C=C1C)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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